(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- The compound’s IUPAC name is (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one .
- It belongs to the class of compounds known as chromones .
- Chromones exhibit diverse biological activities and are often found in natural products.
- This compound’s structure combines a chromone core with a pyrroloquinoline ring system, making it intriguing for further study.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions depend on the synthetic route chosen, but they typically involve reagents like Lewis acids, bases, and catalysts.
Industrial Production: While no specific industrial production methods are widely reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Biology: Studying its effects on cellular processes, including enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity.
Industry: Assessing its potential as a dye, pharmaceutical intermediate, or material for organic electronics.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including pathways affected.
Comparison with Similar Compounds
Similar Compounds: Other chromones, pyrroloquinolines, and related heterocyclic structures.
Uniqueness: Its specific combination of chromone and pyrroloquinoline moieties sets it apart.
Properties
Molecular Formula |
C31H24FNO4 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C31H24FNO4/c1-30(2)17-31(3,19-10-5-4-6-11-19)24-15-20(32)14-21-22(28(35)33(30)27(21)24)16-25(34)23-13-18-9-7-8-12-26(18)37-29(23)36/h4-16H,17H2,1-3H3/b22-16- |
InChI Key |
GIZPBJSIJFVGDK-JWGURIENSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\C(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
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